molecular formula C14H13FN2O2S2 B2555805 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide CAS No. 1020979-84-3

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide

Cat. No. B2555805
CAS RN: 1020979-84-3
M. Wt: 324.39
InChI Key: QDDYJTCNVNOWEQ-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and an acetamide group, which is a type of amide . The presence of a fluorophenyl group indicates that the compound also contains a benzene ring with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, would contribute to the compound’s aromaticity, while the acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the thiazole ring might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, while the acetamide group could enhance its solubility in water .

Scientific Research Applications

Herbicide Analysis and Detection

  • Application in Agriculture : Dimethenamid and flufenacet, compounds similar to the requested chemical, were studied for their presence in natural water. This research is crucial in understanding the environmental impact of herbicides and their degradates on ecosystems (Zimmerman, Schneider, & Thurman, 2002).

Synthesis and Biological Evaluation

  • Synthesis of Derivatives : A study involving the synthesis of novel derivatives related to the requested compound and their evaluation for anti-inflammatory activities. This research contributes to the development of new pharmaceuticals (Sunder & Maleraju, 2013).
  • Antimicrobial Agents : The creation of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This research aids in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Medical and Pharmacological Research

  • Antipsychotic Agents : Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents, related to the structure of the requested compound, offers insights into the development of new treatments for psychiatric disorders (Wise et al., 1987).
  • Antitumor Evaluation : Novel syntheses of heterocyclic compounds derived from related chemical structures were evaluated for antitumor activities, contributing to cancer research and potential therapeutic developments (Shams et al., 2010).

Environmental and Material Science

  • Bioplastic Scintillation : A study on the engineering of novel thiazolidinedione poly lactic acid composite thin films, which has applications in bioplastic scintillation, demonstrates the material science applications of compounds similar to the requested chemical (Pai & Kunhanna, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of thiazole derivatives is a promising area of research, given their wide range of biological activities. Future research could explore the synthesis of new thiazole derivatives, their mechanisms of action, and their potential applications in medicine .

properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S2/c1-16-13(19)6-11-7-20-14(17-11)21-8-12(18)9-2-4-10(15)5-3-9/h2-5,7H,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDYJTCNVNOWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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